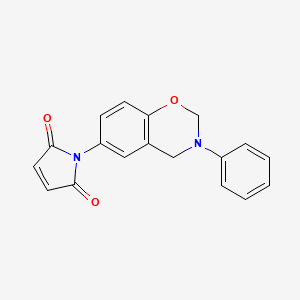![molecular formula C16H36N2O B14217211 (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol CAS No. 627525-07-9](/img/structure/B14217211.png)
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is an organic compound with a complex structure that includes an amino group, an ethylamino group, and a long undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethanol with undecylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ®-epichlorohydrin to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of (2R)-1-[2-(undecylamino)ethylamino]propan-2-ol involves its interaction with biological membranes and proteins. The long undecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The amino groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-1-[2-(dodecylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(decylamino)ethylamino]propan-2-ol
- (2R)-1-[2-(octylamino)ethylamino]propan-2-ol
Uniqueness
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol is unique due to its specific chain length and stereochemistry, which can influence its physical and chemical properties. The undecyl chain provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring amphiphilic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
627525-07-9 |
|---|---|
Molekularformel |
C16H36N2O |
Molekulargewicht |
272.47 g/mol |
IUPAC-Name |
(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C16H36N2O/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(2)19/h16-19H,3-15H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
IQFHQMJZNWEHRQ-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCCCCCCCCNCCNC[C@@H](C)O |
Kanonische SMILES |
CCCCCCCCCCCNCCNCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


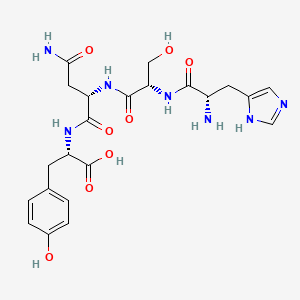
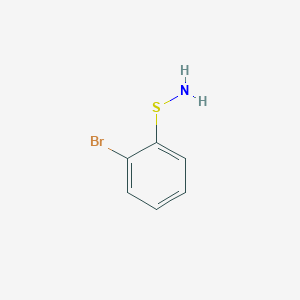
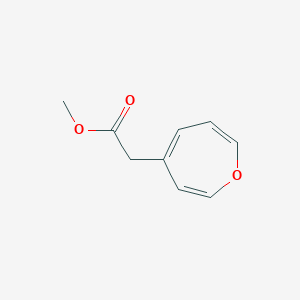
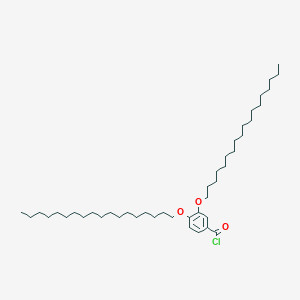

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
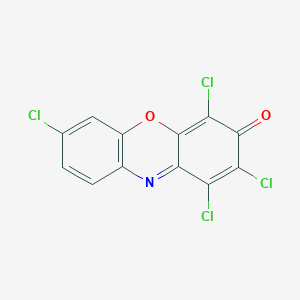
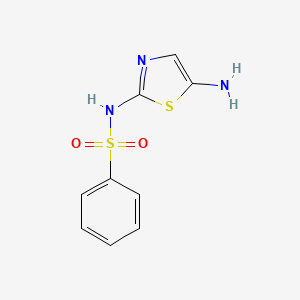
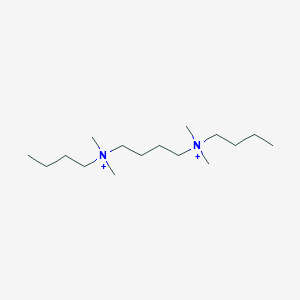

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)
